4-Chlorobenzo[D]oxazole-2-thiol
Overview
Description
4-Chlorobenzo[D]oxazole-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzo[D]oxazole-2-thiol can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide. This reaction yields benzo[D]oxazole-2-thiol, which can then be chlorinated to produce this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of magnetic solid acid nanocatalysts has been reported to improve the synthesis of benzoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzo[D]oxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
4-Chlorobenzo[D]oxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chlorobenzo[D]oxazole-2-thiol involves its interaction with various molecular targets and pathways. For example, it can inhibit quorum sensing pathways in bacteria, which are responsible for regulating virulence and biofilm formation . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[D]oxazole-2-thiol: Lacks the chlorine substituent, which may result in different biological activities and reactivity.
Benzo[D]thiazole-2-thiol: Contains a sulfur atom in place of the oxygen atom in the benzoxazole ring, leading to distinct chemical properties and applications.
4-Methylbenzo[D]oxazole-2-thiol: Similar structure but with a methyl group instead of a chlorine atom, affecting its reactivity and biological activity.
Uniqueness
4-Chlorobenzo[D]oxazole-2-thiol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This substituent can enhance the compound’s antimicrobial properties and make it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
4-chloro-3H-1,3-benzoxazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-4-2-1-3-5-6(4)9-7(11)10-5/h1-3H,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECPVFFAUMPBRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=S)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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